molecular formula C7H12O4 B055004 (4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid CAS No. 124600-38-0

(4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid

Cat. No. B055004
CAS RN: 124600-38-0
M. Wt: 160.17 g/mol
InChI Key: HNLGBHQJNORDKW-WHFBIAKZSA-N
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Description

“(4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid” is a chemical compound with the molecular formula C7H12O4 . It is available for purchase online .


Molecular Structure Analysis

The molecular structure of “(4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid” is based on its molecular formula, C7H12O4 . A related compound, “(4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic Acid Methyl Ester”, has a molecular weight of 174.19 .

properties

IUPAC Name

(4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-4-5(6(8)9)11-7(2,3)10-4/h4-5H,1-3H3,(H,8,9)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLGBHQJNORDKW-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(O1)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](OC(O1)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid

Synthesis routes and methods

Procedure details

To a solution of methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (1 mL) in tetrahydrofuran (10 mL) was added 1N aqueous lithium hydroxide (10 mL) and the mixture was stirred at room temperature for an hour. The reaction mixture was poured into iced 10% citric acid, then extracted with ethyl acetate. The obtained organic layer was washed with brine, dried and concentrated to give the title compound (425 mg) having the following physical data.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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